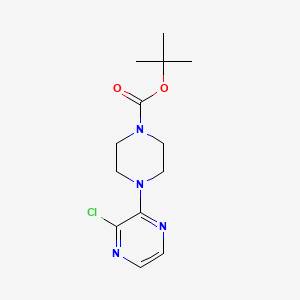

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a 3-chloropyrazine substituent. These derivatives are widely used as intermediates in medicinal chemistry and organic synthesis due to their modular reactivity and ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJINSJSWDSHUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457052 | |

| Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313654-83-0 | |

| Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the nucleophilic substitution or coupling of a piperazine derivative bearing a tert-butyl carbamate protecting group with a chloropyrazine derivative. The key steps include:

- Protection of piperazine nitrogen with a tert-butyl carbamate group to form piperazine-1-carboxylate tert-butyl ester.

- Introduction of the 3-chloropyrazin-2-yl substituent at the 4-position of the piperazine ring via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

This approach ensures selective functionalization and stability of the intermediate for further synthetic applications.

One-Pot Photocatalytic Synthesis (Analogous Methodology)

While direct literature on the exact compound’s preparation is limited, analogous methods for related tert-butyl 4-substituted piperazine carboxylates provide insight:

- A one-pot photocatalytic method uses acridine salt as a visible-light photocatalyst in the presence of an oxidant to couple amine-containing heterocycles with piperazine-1-tert-butyl formate.

- The reaction is performed in anhydrous solvents such as dichloroethane under oxygen atmosphere with blue LED irradiation for approximately 10 hours.

- This method yields the tert-butyl 4-substituted piperazine-1-carboxylate in high yield (~95%) with reduced byproducts and environmental impact.

This method could be adapted for the chloropyrazinyl substitution by using 3-chloropyrazin-2-amine or a suitable chloropyrazine precursor.

Click Chemistry Approach for Related Derivatives

- A rapid, one-pot click chemistry approach has been demonstrated for tert-butyl 4-substituted piperazine carboxylates involving the reaction of tert-butyl 4-propioloylpiperazine-1-carboxylate with substituted azides in the presence of copper(I) iodide catalyst and DIPEA base in DMF at 0 °C for 5 minutes.

- This yields triazole-linked piperazine derivatives with high purity and yields (90–97%).

- Although this method is for triazole derivatives, it exemplifies efficient synthetic routes for functionalized tert-butyl piperazine carboxylates.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Protection of piperazine | Piperazine + di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane) | 2–4 h | >90 | Standard Boc protection |

| Coupling with chloropyrazine | 3-chloropyrazin-2-amine or chloropyrazine derivative + Boc-piperazine, catalyst (e.g., Pd or photocatalyst), solvent (e.g., DCE), oxygen atmosphere, blue LED irradiation | ~10 h | ~95 | Photocatalytic method reduces byproducts |

| Purification | Column chromatography or recrystallization | — | — | Ensures high purity |

Research Findings and Optimization

- The photocatalytic method using acridine salt and oxygen under visible light irradiation is notable for its environmental friendliness, safety, and cost-effectiveness compared to traditional metal-catalyzed methods.

- The reaction conditions are mild, avoiding heavy metals and harsh reagents, which is advantageous for scale-up and industrial production.

- The one-step synthesis reduces the number of purification steps and minimizes byproduct formation, improving overall yield and product quality.

- The compound’s stability and reactivity are enhanced by the Boc protecting group, facilitating further synthetic transformations in drug development pipelines.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Traditional Boc Protection + Nucleophilic Substitution | Stepwise protection and substitution | Well-established, high yield | Multiple steps, potential for byproducts |

| Photocatalytic One-Pot Synthesis | Acridine salt catalyst, oxygen, visible light | High yield, environmentally friendly, fewer byproducts | Requires specific photocatalyst and light source |

| Click Chemistry (for related derivatives) | CuI catalysis, rapid reaction | Very fast, high purity | Specific to azide-alkyne chemistry, not direct for chloropyrazine |

Chemical Reactions Analysis

Types of Reactions

GS-3435 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halides and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Potential

Research indicates that tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate exhibits significant activity as a modulator of muscarinic acetylcholine receptors (mAChRs). Specifically, it has been shown to act as a positive allosteric modulator for the M3 mAChR subtype, which is implicated in various physiological processes including smooth muscle contraction and cognitive functions .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Neurological Disorders: Due to its action on mAChRs, it may be beneficial in treating conditions such as schizophrenia, Alzheimer's disease, and other cognitive impairments associated with neurodegenerative diseases .

- Smooth Muscle Disorders: Its ability to modulate M3 receptors suggests potential uses in treating bladder dysfunctions and other smooth muscle-related disorders .

Case Studies and Research Findings

Several studies have documented the pharmacokinetics and efficacy of this compound:

Mechanism of Action

GS-3435 exerts its effects by inhibiting the activity of the neuraminidase enzyme. Neuraminidase is essential for the release of new viral particles from infected cells. By inhibiting this enzyme, GS-3435 prevents the spread of the virus within the host. The molecular targets and pathways involved include the binding of GS-3435 to the active site of neuraminidase, thereby blocking its catalytic activity .

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : Chlorine at position 6 on pyridine () reduces off-target effects compared to position 3 on pyrazine, highlighting the importance of regiochemistry .

Fluorine vs. Chlorine : Fluorophenyl derivatives () exhibit longer half-lives in vivo compared to chlorinated analogs, critical for drug design .

Heterocycle Diversity : Pyridazine-based compounds () show unique kinase inhibition profiles, underscoring the role of heterocycle choice in target specificity .

Biological Activity

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate (CAS: 313654-83-0) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H19ClN4O2

- Molecular Weight : 298.77 g/mol

- IUPAC Name : this compound

- Purity : 95.00% .

The compound features a piperazine ring, which is known for its diverse biological activities, particularly in the context of central nervous system (CNS) disorders.

This compound is believed to interact with various biological targets, including receptors and enzymes involved in neurotransmission and pain modulation. The structural similarity to other piperazine derivatives suggests potential activity as a modulator of neurotransmitter systems.

Potential Targets:

- Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have been shown to inhibit FAAH, leading to increased levels of endocannabinoids, which are involved in pain relief and anti-inflammatory responses .

- Muscarinic Receptors : Compounds with similar structures have been reported to act as agonists at muscarinic receptors, which are implicated in cognitive functions and memory .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Analgesic Activity : By potentially inhibiting FAAH, this compound could enhance the analgesic properties of endocannabinoids, making it a candidate for pain management therapies.

- Cognitive Enhancement : As a modulator of muscarinic receptors, it may improve cognitive functions and could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Study on Pain Modulation

A study investigated the effects of a structurally related piperazine derivative on neuropathic pain models in rats. The results demonstrated significant reductions in allodynia and hyperalgesia, suggesting that compounds like this compound could be effective in managing chronic pain conditions .

Cognitive Function Assessment

In vitro studies have shown that compounds similar to this compound can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition can lead to increased acetylcholine levels, potentially enhancing memory and learning processes .

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate, and what reaction conditions are typically employed?

- Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions. For example, tert-butyl piperazine-1-carboxylate can react with halogenated pyrazine derivatives (e.g., 3-chloro-6-iodopyrazine) in the presence of Cs₂CO₃, Xantphos, and Pd₂(dba)₃ in 1,4-dioxane at elevated temperatures (80–110°C). Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) typically yields the product .

- Key Table :

Q. Which spectroscopic and crystallographic methods are utilized to confirm the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at δ 1.49 ppm, pyrazine protons at δ 8.16–6.53 ppm) .

- X-ray Diffraction : Single-crystal analysis confirms molecular geometry, including piperazine ring conformation and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

- Mass Spectrometry : LCMS (ESI+) verifies molecular weight (e.g., m/z 372.2 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving palladium catalysts to improve yields in the synthesis of derivatives?

- Methodological Answer :

- Catalyst Selection : Use Pd₂(dba)₃ with Xantphos as a ligand for efficient Buchwald-Hartwig coupling .

- Base Optimization : Cs₂CO₃ enhances reactivity compared to weaker bases like K₂CO₃ .

- Temperature Control : Prolonged heating (12–24 h) at 80–110°C ensures complete conversion .

- Purification : Gradient elution (e.g., ethyl acetate/hexane) minimizes co-elution of byproducts .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for the piperazine ring?

- Methodological Answer :

- Crystallographic Validation : Compare computed bond angles/distances with X-ray data to identify steric or electronic mismatches .

- Kinetic Studies : Monitor reaction intermediates via in situ NMR to detect unaccounted transition states .

- DFT Calculations : Adjust solvation models (e.g., SMD) to better match experimental solvent effects .

Q. How does introducing electron-withdrawing groups (EWGs) on the pyrazine ring influence pharmacological activity?

- Methodological Answer :

- Synthetic Modification : Introduce EWGs (e.g., Cl, Br) via nucleophilic aromatic substitution or cross-coupling .

- Biological Assays : Test inhibition of targets (e.g., HIF prolyl-hydroxylase) using enzyme-linked assays or cellular models .

- SAR Analysis : Correlate substituent electronic profiles (Hammett σ values) with IC₅₀ data to quantify effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.